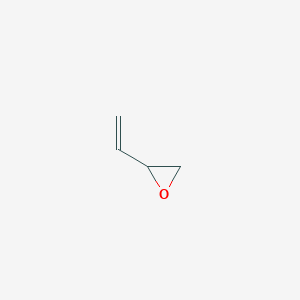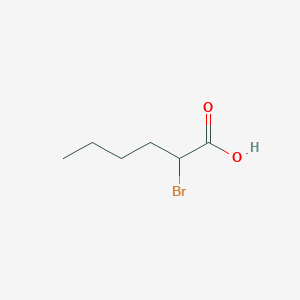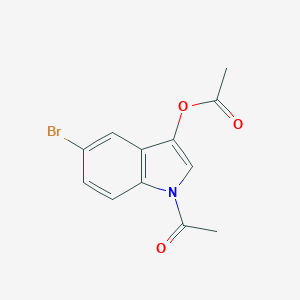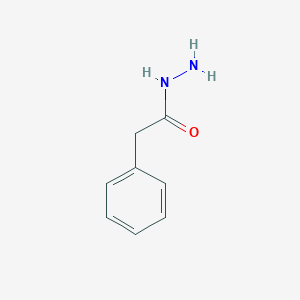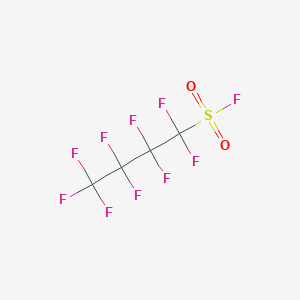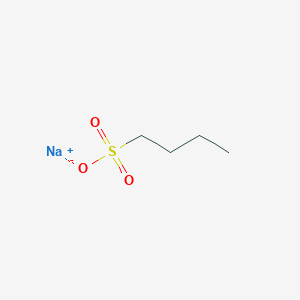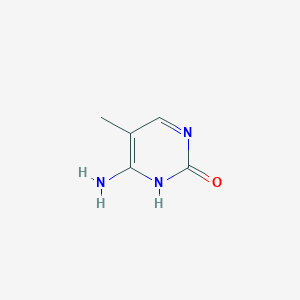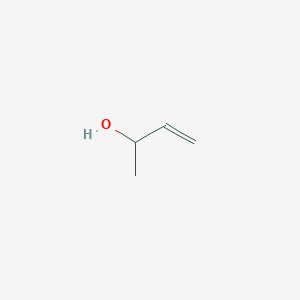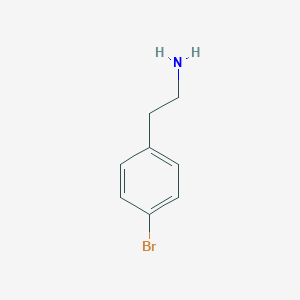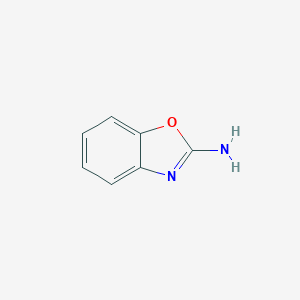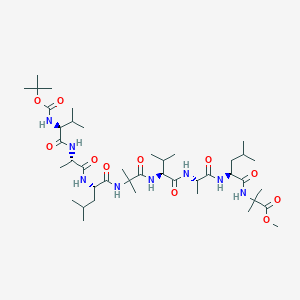
t-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester, commonly known as Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This peptide has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe involves its ability to interact with cell membranes and induce apoptosis in cancer cells. This peptide has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. Additionally, Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Efectos Bioquímicos Y Fisiológicos
Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe has been shown to have various biochemical and physiological effects. This peptide has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the activity of MMPs. Additionally, Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe has been shown to penetrate cell membranes, making it a potential candidate for drug delivery. Furthermore, this peptide has exhibited antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe in lab experiments is its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, this peptide has been shown to penetrate cell membranes, making it a potential candidate for drug delivery. However, one of the limitations of using Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe in lab experiments is its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for the use of Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe in scientific research. One potential direction is the development of new cancer therapies based on this peptide. Additionally, Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe could be further studied for its potential as a carrier molecule for drug delivery. Furthermore, this peptide could be modified to enhance its antimicrobial activity and potentially be used as a new class of antibiotics.
Métodos De Síntesis
The synthesis of Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe involves the use of solid-phase peptide synthesis (SPPS) technique. This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe peptide is synthesized in a stepwise manner, starting from the C-terminus to the N-terminus. The final product is obtained by cleaving the peptide from the solid support and deprotecting the Boc groups.
Aplicaciones Científicas De Investigación
Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe has been extensively studied for its potential therapeutic applications in cancer treatment, drug delivery, and antimicrobial activity. This peptide has been shown to have cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, Boc-Val-Ala-Leu-Ile-Ala-Leu-Ile-OMe has been used as a carrier molecule for drug delivery due to its ability to penetrate cell membranes. Furthermore, this peptide has exhibited antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
127363-91-1 |
|---|---|
Nombre del producto |
t-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester |
Fórmula molecular |
C42H76N8O11 |
Peso molecular |
869.1 g/mol |
Nombre IUPAC |
methyl 2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C42H76N8O11/c1-21(2)19-27(45-32(52)26(10)44-36(56)30(24(7)8)48-39(59)61-40(11,12)13)33(53)49-41(14,15)37(57)47-29(23(5)6)35(55)43-25(9)31(51)46-28(20-22(3)4)34(54)50-42(16,17)38(58)60-18/h21-30H,19-20H2,1-18H3,(H,43,55)(H,44,56)(H,45,52)(H,46,51)(H,47,57)(H,48,59)(H,49,53)(H,50,54)/t25-,26-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
RSDDIXBRSNNUJI-WPMUBMLPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Otros números CAS |
127363-91-1 |
Secuencia |
VALXVALX |
Sinónimos |
Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-Aib-OMe t-butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester VALU-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)
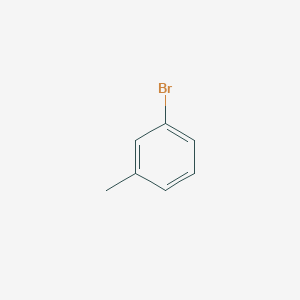

![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)
